

PF 670462-d11 LC-MS/MS method development

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Compound of Interest

Compound Name: PF 670462-d11

CAS No.: 1794885-93-0

Cat. No.: B589042

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Application Note: AN-BIO-670462-01 Method Development & Validation for the Quantification of PF-670462 in Biological Matrices using PF-670462-d11

Executive Summary

This guide details the development of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of PF-670462 (a potent, selective CK1

/ inhibitor) in plasma and tissue homogenates.[1] The protocol utilizes PF-670462-d11 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variability.[1]

Key Performance Indicators:

- Dynamic Range: 1.0 – 1000 ng/mL
- Run Time: 4.5 minutes
- Sample Volume: 50

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- Ionization: ESI Positive Mode

Introduction & Compound Characterization

PF-670462 is a key pharmacological tool used to study circadian rhythms and fibrosis.[1]

Accurate quantification is critical due to its potent IC

values (7.7 nM for CK1

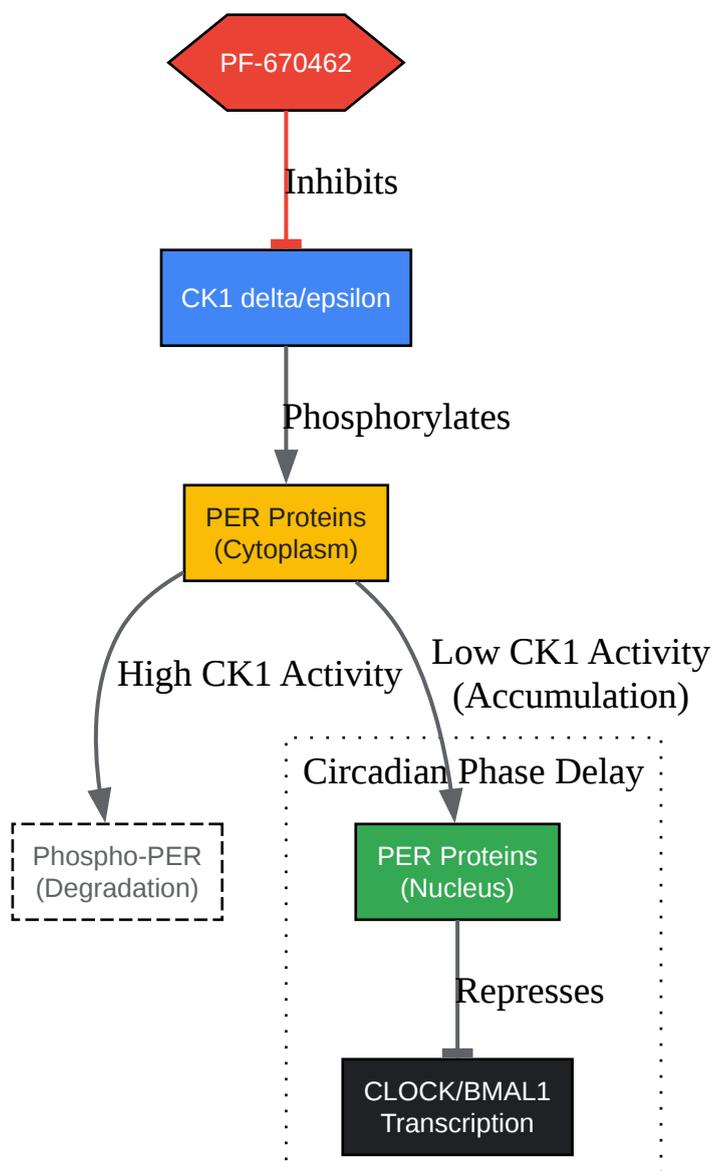
, 14 nM for CK1

) and its role in phase-shifting the mammalian circadian clock.

Chemical Intelligence:

- Analyte: PF-670462 (Free base MW: 337.40 g/mol) [1]
- Internal Standard: PF-670462-d11 (Deuterated cyclohexyl ring, MW: ~348.47 g/mol) [1]
- LogP (Predicted): ~3.2 (Moderate lipophilicity) [1]
- pKa: Basic (Pyrimidine amine and imidazole nitrogen), suitable for Positive Mode ESI.

Mechanism of Action & Pathway Context: PF-670462 inhibits Casein Kinase 1 (CK1), preventing the phosphorylation of PER proteins.[1] This inhibition delays the nuclear entry of PER, thereby lengthening the circadian period.



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Figure 1: Mechanism of Action.[1][2] PF-670462 inhibits CK1, stabilizing PER proteins and altering circadian phase.[1]

Method Development Strategy

Mass Spectrometry Optimization (The "Why")

- Ion Source: Electrospray Ionization (ESI) in positive mode is mandatory due to the basic nitrogen atoms on the pyrimidine and imidazole rings, which readily protonate to form

- MRM Transition Selection:

- Parent Ion: 338.2

(
).[1]

- Fragmentation Logic: The most labile bond is the

-cyclohexyl linkage.[1] Collision Induced Dissociation (CID) typically cleaves the cyclohexyl group (neutral loss of 83 Da), leaving the imidazole-pyrimidine core.

- Internal Standard (d11): The deuterium label is located on the cyclohexyl ring. Therefore, the parent ion shifts to 349.3

. Upon fragmentation, the labeled cyclohexyl group is lost, yielding the same product ion as the analyte (255.1

) or a unique fragment if the charge is retained on the cyclohexyl (rare for this structure).

- Critical Note: Since the product ion (255.1) is identical for both Analyte and IS, chromatographic separation is not strictly required but highly recommended to prevent "crosstalk" if the IS contains trace amounts of unlabeled material. However, a better strategy is to find a secondary fragment where the label is retained if possible, or simply rely on the mass resolution of Q1 (Parent) to distinguish them.

Compound	Precursor ()	Product ()	CE (eV)	Dwell (ms)	Role
PF-670462	338.2	255.1	35	50	Quantifier
PF-670462	338.2	198.1	45	50	Qualifier
PF-670462-d11	349.3	255.1	35	50	IS Quantifier

Chromatography

- Column: A C18 column is standard.[1][3][4] However, the basic nature of PF-670462 can cause peak tailing.[1] A "Charged Surface Hybrid" (CSH) C18 or a high-pH stable C18 is ideal.[1]
 - Selection: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 m).
- Mobile Phase:
 - High pH (Ammonium Bicarbonate, pH 9) often improves peak shape and sensitivity for basic drugs by keeping them in the neutral state for better column retention, then ionizing in the source.
 - Alternative: Standard Formic Acid (0.1%) is sufficient if peak shape is acceptable.[1] We will use the Acidic Protocol for robustness and compatibility with standard lab workflows.

Experimental Protocol

Reagents & Standards

- Stock Solutions: Prepare 1.0 mg/mL stocks of PF-670462 and PF-670462-d11 in DMSO. Store at -20°C.
- Working Standards: Dilute stock in 50:50 Methanol:Water to create a calibration curve (1, 5, 10, 50, 100, 500, 1000 ng/mL).
- IS Working Solution: 100 ng/mL PF-670462-d11 in Acetonitrile (also acts as the precipitation solvent).

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Shoot" methodology for high throughput, relying on the d11-IS to compensate for matrix effects.[1]

- Aliquot: Transfer 50

L of plasma/tissue homogenate to a 96-well plate.

- Precipitate: Add 200

L of IS Working Solution (Acetonitrile containing PF-670462-d11).

- Vortex: Mix at high speed for 5 minutes.
- Centrifuge: 4000 rpm for 10 minutes at 4°C.
- Transfer: Move 100

L of supernatant to a fresh plate.

- Dilute: Add 100

L of 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak distortion).

LC-MS/MS Conditions

LC Parameters:

- System: UHPLC (Agilent 1290 or Shimadzu Nexera)[1]
- Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6
m)
- Flow Rate: 0.4 mL/min
- Temperature: 40°C
- Injection Vol: 5

L

Gradient Table:

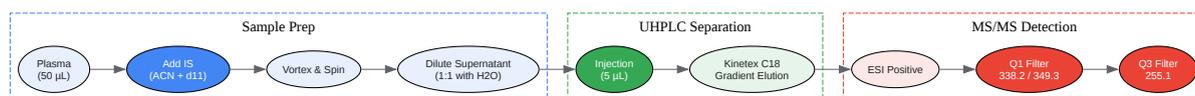
Time (min)	%A (0.1% FA in H2O)	%B (Acetonitrile)
0.0	95	5
0.5	95	5
2.5	5	95
3.5	5	95
3.6	95	5

| 4.5 | 95 | 5 |[1]

MS Parameters (Sciex 5500/6500+):

- Source: Turbo Ion Spray (ESI+)[1]
- Curtain Gas: 30 psi
- IonSpray Voltage: 4500 V
- Temperature: 500°C
- Gas 1 / Gas 2: 50 / 50 psi

Workflow Visualization



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Figure 2: Analytical Workflow.[1] From protein precipitation to MRM detection.

Validation & Troubleshooting

Validation Criteria (FDA/EMA)

- Linearity:
with $1/x^2$ weighting.[1]
- Accuracy: $\pm 15\%$ ($\pm 20\%$ at LLOQ).[1]
- Precision: CV < 15%.[1]
- Matrix Effect: Compare post-extraction spike vs. neat solution. If Matrix Factor (MF) is < 0.8 or > 1.2, consider switching to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
High Backpressure	Protein precipitation incomplete.[1][5]	Increase centrifugation speed or use Captiva/Ostro filtration plates.[1]
Peak Tailing	Interaction with silanols.[1]	Switch to High pH mobile phase (10mM Ammonium Bicarbonate) or use CSH column.[1]
Signal Suppression	Phospholipids eluting with analyte.[1]	Monitor phospholipid transition (184 -> 184) and adjust gradient to flush column.
IS Interference	Cross-talk.	Ensure chromatographic resolution isn't required; check IS purity.

References

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